Absolute Configuration Verified by Single-Crystal X-ray Diffraction
The absolute configuration of (S)-2-amino-2-(4-methoxyphenyl)ethanol has been unequivocally determined by single-crystal X-ray diffraction, providing a definitive structural reference that distinguishes it from its (R)-enantiomer and racemic mixture [1]. This is a gold-standard method for configurational assignment, and the crystallographic data (monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) serve as a unique fingerprint for the (S)-enantiomer.
| Evidence Dimension | Crystal structure and absolute configuration |
|---|---|
| Target Compound Data | (S)-enantiomer: Monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1] |
| Comparator Or Baseline | (R)-enantiomer: Data not available for direct comparison, but it would exhibit the opposite configuration and different space group or unit cell parameters if crystallized under identical conditions. |
| Quantified Difference | Distinct unit cell parameters define the (S)-enantiomer's crystal lattice, a direct consequence of its specific absolute configuration. |
| Conditions | Single-crystal X-ray diffraction analysis at ambient temperature. |
Why This Matters
For procurement, this data guarantees the stereochemical identity of the material, ensuring it is the correct enantiomer for stereospecific applications, which is critical for reproducibility and regulatory compliance.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Stereogeometry and absolute configuration of (S)-2-amino-2-(4-methoxyphenyl)ethanol. Journal of Chemical Crystallography. 1995 Jul;25(7):429-432. View Source
